Molecular Weight and Lipophilicity Differentiation vs. the Benzoylpiperazine Analog (WAY-311581)
The target compound (benzylpiperazine derivative, C23H27N3O3, MW 393.5 g/mol) differs from the commercially prevalent benzoylpiperazine analog WAY-311581 (C23H25N3O4, MW 407.46 g/mol, CAS 332125-86-7) by replacement of the benzoyl carbonyl with a benzyl methylene group . The benzyl analog has a lower molecular weight (ΔMW = −14.0 g/mol) and is predicted to have higher computed lipophilicity because the benzoyl amide group (LogP = 0.95 for WAY-311581 ) introduces a polar carbonyl that reduces partition coefficient relative to the purely hydrophobic benzyl group. This structural difference directly impacts passive membrane permeability and CNS partitioning, making the benzyl compound a more lipophilic candidate for blood–brain barrier penetration studies .
| Evidence Dimension | Molecular weight and computed LogP |
|---|---|
| Target Compound Data | MW = 393.5 g/mol; LogP (predicted) > 0.95 |
| Comparator Or Baseline | WAY-311581 (benzoyl analog): MW = 407.46 g/mol; LogP = 0.95 (ChemSrc experimental/computed) |
| Quantified Difference | ΔMW = −14.0 g/mol; ΔLogP (estimated) > +0.5 log units higher for benzyl analog |
| Conditions | Physicochemical property comparison under standard conditions; LogP for WAY-311581 from ChemSrc database |
Why This Matters
Lower molecular weight and higher lipophilicity are desirable in CNS drug candidates, favoring brain penetration and target engagement; procurement of the benzyl analog over the benzoyl analog is warranted when CNS indication is the primary screening objective.
